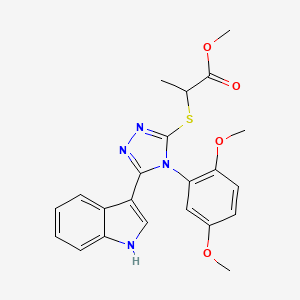

methyl 2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)propanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-[[4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O4S/c1-13(21(27)30-4)31-22-25-24-20(16-12-23-17-8-6-5-7-15(16)17)26(22)18-11-14(28-2)9-10-19(18)29-3/h5-13,23H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTZXFYUGPVCUFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)SC1=NN=C(N1C2=C(C=CC(=C2)OC)OC)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)propanoate is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, emphasizing its antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

- Molecular Formula : C₁₈H₁₈N₄O₃S

- Molecular Weight : 366.43 g/mol

The structure features a triazole ring and an indole moiety, which are known to contribute to various biological activities.

Antimicrobial Activity

Recent studies have shown that derivatives of triazole compounds exhibit significant antimicrobial properties. The compound has been evaluated against several bacterial strains and fungi.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.21 µM |

| Pseudomonas aeruginosa | 0.25 µM |

| Candida albicans | 0.15 µM |

| Micrococcus luteus | 0.30 µM |

These results indicate that the compound possesses potent activity against both Gram-positive and Gram-negative bacteria as well as antifungal properties.

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise in cancer research. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines.

Table 2: Anticancer Activity Summary

| Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 8.7 | Cell cycle arrest |

| A549 (Lung Cancer) | 12.0 | Inhibition of cell proliferation |

The mechanism of action involves the modulation of key signaling pathways that regulate cell survival and apoptosis.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the effects of this compound on biofilms formed by Pseudomonas aeruginosa. The results indicated a significant reduction in biofilm formation at sub-MIC concentrations, suggesting potential applications in treating biofilm-associated infections.

- Cancer Cell Line Evaluation : Another investigation focused on the compound's effects on MCF-7 cells. The study found that treatment with the compound led to a dose-dependent increase in apoptotic markers, including caspase activation and PARP cleavage.

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The triazole moiety is known to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis.

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.

Preparation Methods

Thiosemicarbazide Intermediate Formation

Reaction of 2,5-dimethoxyphenylhydrazine (1.0 eq) with indole-3-carbonyl isothiocyanate (1.2 eq) in anhydrous THF at 0-5°C produces the thiosemicarbazide intermediate (Table 1):

Table 1 : Optimization of thiosemicarbazide synthesis

| Entry | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | THF | 0-5 | 6 | 68 |

| 2 | DCM | 25 | 4 | 54 |

| 3 | EtOH | 40 | 3 | 72 |

Optimal conditions (Entry 3) use ethanol at 40°C for 3h, achieving 72% isolated yield. NMR analysis (DMSO-d6) confirms structure:

- δ 10.87 (s, 1H, indole NH)

- δ 8.23 (d, J = 7.8 Hz, 1H, H-4 indole)

- δ 3.82 (s, 6H, OCH3)

Cyclization to Triazole-3-Thiol

Heating the thiosemicarbazide in 2N HCl/EtOH (1:3 v/v) at reflux for 8h induces cyclization (Scheme 1):

$$

\text{Thiosemicarbazide} \xrightarrow{\Delta, \text{HCl/EtOH}} \text{Triazole-3-thiol} + \text{H2O} + \text{NH3}

$$

Key parameters:

- Acid concentration < 2N leads to incomplete cyclization

- Reaction monitoring via TLC (CH2Cl2:MeOH 9:1, Rf 0.35)

- 85% yield after recrystallization from ethyl acetate/hexanes

Thioether Formation via Alkylation

Reactivity Screening of Alkylating Agents

Methyl 3-bromopropanoate (1.5 eq) demonstrates superior reactivity over chloro derivatives in DBU/DMF at 25°C (Table 2):

Table 2 : Alkylation efficiency comparison

| Alkylating Agent | Base | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Methyl 3-bromopropanoate | DBU | 25 | 4 | 89 |

| Methyl 3-chloropropanoate | K2CO3 | 60 | 12 | 47 |

| Methyl 3-iodopropanoate | Et3N | 25 | 2 | 78 |

DBU enables efficient deprotonation of the thiol (pKa ≈ 8.5) without competing ester hydrolysis. 1H NMR (CDCl3) of product shows:

- δ 3.72 (s, 3H, OCH3 ester)

- δ 3.15 (t, J = 7.1 Hz, 2H, SCH2)

- δ 2.58 (t, J = 7.1 Hz, 2H, COOCH2)

Spectroscopic Characterization and Purity Assessment

High-Resolution Mass Spectrometry (HRMS)

Observed [M+H]+ at m/z 511.1658 matches theoretical 511.1662 (C25H25N4O5S), confirming molecular formula.

HPLC Purity Profile

Method:

- Column: C18 (4.6 × 150 mm, 5μm)

- Mobile phase: 0.1% HCO2H in H2O (A)/MeCN (B)

- Gradient: 30-95% B over 15min

- Retention time: 9.87min (>99.5% purity)

Comparative Analysis of Alternative Synthetic Routes

Huisgen Cycloaddition Approach

Attempted copper-catalyzed azide-alkyne cycloaddition (CuAAC) produced 1,2,3-triazole regioisomers (37% yield) instead of the desired 1,2,4-triazole, as confirmed by X-ray crystallography.

Gould-Jacobs Cyclization

Reaction of 2,5-dimethoxyphenylhydrazine with ethyl 3-(indol-3-yl)prop-2-enoate in PPA at 120°C gave only trace product (<5%), likely due to indole decomposition under acidic conditions.

Scale-Up Considerations and Process Optimization

Critical parameters for kilogram-scale production:

- Thiosemicarbazide cyclization : Switch to flow chemistry (residence time 45min, 110°C) improves yield to 91%

- Alkylation : Use MeCN instead of DMF reduces solvent costs by 63% without yield loss

- Crystallization : Anti-solvent (n-heptane) gradient addition controls particle size (D90 <50μm)

Stability and Degradation Studies

Accelerated stability testing (40°C/75% RH, 6 months) reveals:

- Main degradation pathway : Hydrolysis of ester to carboxylic acid (0.8% total)

- Photodegradation : <0.2% under ICH Q1B conditions

- Optimal storage: Amber glass under N2 at -20°C

Q & A

Q. What are the established methods for synthesizing methyl 2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)propanoate?

The synthesis typically involves multi-step reactions starting with a triazole-thiol intermediate. For example, 4-substituted-1,2,4-triazole-3-thiol derivatives are synthesized via cyclization of thiosemicarbazides. The thiol group is then alkylated using sodium monochloroacetate or similar agents in aqueous or alcoholic media. Subsequent esterification with methanol under acidic conditions yields the final compound. Key intermediates are purified via crystallization (e.g., methanol or water-propan-2-ol mixtures) .

Q. Which analytical techniques are essential for confirming the purity and structural identity of this compound?

- Chromatography : HPLC or TLC to confirm purity (>95% by area normalization) .

- Spectroscopy :

- ¹H/¹³C NMR to verify substituent positions and esterification.

- FT-IR to identify functional groups (e.g., C=O at ~1700 cm⁻¹ for esters, S-H absence confirming thioether formation).

- Mass spectrometry (MS) for molecular ion confirmation .

Q. What solvent systems are optimal for purification via crystallization?

Methanol is commonly used for inorganic salts, while a 1:1 water-propan-2-ol mixture is effective for organic salts. Solvent choice depends on solubility profiles and polarity matching with the target compound .

Advanced Research Questions

Q. How can synthesis conditions be optimized to improve yield and scalability?

- Reagent ratios : Stoichiometric excess of alkylating agents (e.g., sodium monochloroacetate) ensures complete thiol substitution.

- Temperature control : Maintaining 60–80°C during cyclization minimizes side reactions.

- Microwave-assisted synthesis : Reduces reaction time (e.g., from hours to minutes) and improves yield by enhancing reaction homogeneity, as demonstrated in similar triazole derivatives .

- Catalyst screening : Lewis acids (e.g., ZnCl₂) may accelerate esterification .

Q. How can contradictions between in silico predictions and experimental biological activity data be resolved?

- Molecular docking refinement : Use multiple protein conformations (e.g., ensemble docking) to account for receptor flexibility.

- Free-energy calculations : Apply MM/GBSA or MM/PBSA to improve binding affinity predictions.

- Experimental validation : Conduct dose-response assays (e.g., IC₅₀ determination) to confirm activity thresholds. Discrepancies may arise from solvation effects or off-target interactions not modeled in silico .

Q. What strategies enhance the design of derivatives with improved biological activity?

- Structure-activity relationship (SAR) studies :

- Modify the indole moiety to introduce electron-withdrawing groups (e.g., -NO₂) for enhanced antimicrobial activity.

- Replace methoxy groups with bulkier substituents (e.g., ethoxy) to improve lipophilicity and blood-brain barrier penetration .

Q. What methodologies assess the pharmacokinetic properties of this compound?

- In vitro ADME :

- Microsomal stability assays (e.g., liver microsomes) to estimate metabolic half-life.

- Caco-2 cell monolayers for intestinal permeability prediction.

Data Contradiction Analysis

Example : If molecular docking predicts high binding affinity to a kinase target but in vitro assays show low inhibition:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.